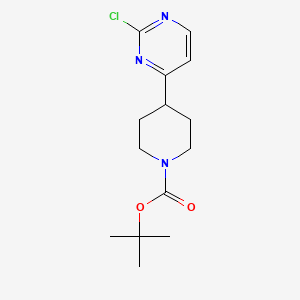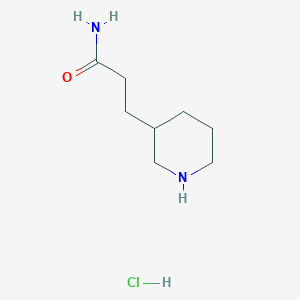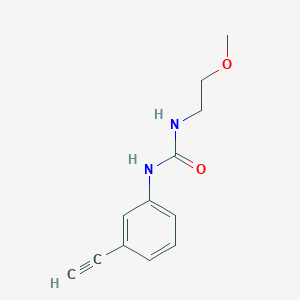
1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea
Descripción general
Descripción
1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biosensors for Urea Detection
Urea biosensors have been extensively studied for their ability to detect and quantify urea concentrations in various contexts, including medical diagnostics and environmental monitoring. These biosensors often utilize urease as a bioreceptor element and incorporate various materials such as nanoparticles and conducting polymers for enzyme immobilization, enhancing their sensitivity and stability (Botewad et al., 2021).
Environmental Fate of Alkylphenols
Research on alkylphenol ethoxylates, which are structurally related to 1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea, has highlighted concerns regarding their environmental impact. These compounds can degrade into more persistent alkylphenols, raising concerns about their potential to disrupt endocrine function in wildlife and humans (Ying et al., 2002).
Urease Inhibitors in Medicine
Urease inhibitors have been explored for their potential therapeutic applications, particularly in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. This research has identified various classes of compounds, including urea derivatives, as potential urease inhibitors (Kosikowska & Berlicki, 2011).
Urea in Drug Design
Urea derivatives are valued in medicinal chemistry for their unique hydrogen binding capabilities, which can be leveraged to modulate the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This makes urea derivatives, including those structurally related to this compound, significant in the design of new drugs (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Studies have also explored the potential of urea as a hydrogen carrier for fuel cells, highlighting its advantages such as non-toxicity, stability, and ease of transport and storage. This research suggests that urea and its derivatives could play a role in future sustainable hydrogen supply solutions (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-(3-ethynylphenyl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-10-5-4-6-11(9-10)14-12(15)13-7-8-16-2/h1,4-6,9H,7-8H2,2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRJTBOAQLHUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








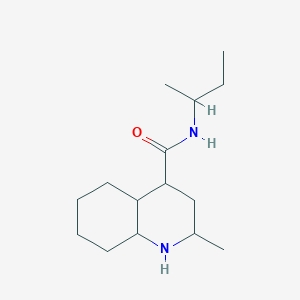
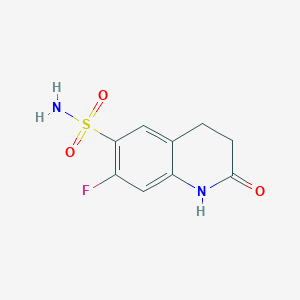
![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)

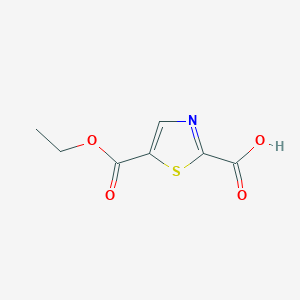
![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)
